Product packaging for 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid(Cat. No.:)

4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid

Cat. No.: B13354556
M. Wt: 311.1 g/mol
InChI Key: FBVPGOXFJQCJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a benzoic acid core esterified with a 2,4-dichlorobenzoyl group, a structure often investigated in medicinal chemistry and materials science for its potential biological activity and physical properties . As a stable, aromatic carboxylic acid derivative, it is typically a solid at room temperature and may exhibit limited solubility in water . Researchers value this family of compounds for their potential as building blocks in organic synthesis or as precursors for developing pharmacologically active molecules. For instance, structurally similar dichlorobenzoyl-containing compounds have been studied for their interactions with biological targets such as nuclear receptors . This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2O4 B13354556 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

4-(2,4-dichlorobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H8Cl2O4/c15-9-3-6-11(12(16)7-9)14(19)20-10-4-1-8(2-5-10)13(17)18/h1-7H,(H,17,18)

InChI Key

FBVPGOXFJQCJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 2,4 Dichlorobenzoyl Oxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals for 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid can be achieved, confirming the covalent framework of the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on its two benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the carboxylic acid, the ester linkage, and the chlorine atoms.

The protons on the 4-oxybenzoic acid moiety are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group (H-2' and H-6') would be deshielded and appear downfield, while the protons ortho to the ester oxygen (H-3' and H-5') would appear slightly more upfield.

The 2,4-dichlorobenzoyl portion of the molecule presents a more complex splitting pattern. The proton at the 6-position (H-6) would appear as a doublet, coupled to H-5. The proton at the 5-position (H-5) would be a doublet of doublets, showing coupling to both H-6 and H-3. The proton at the 3-position (H-3) would appear as a doublet, coupled to H-5. The significant downfield shift of H-6 is attributed to the anisotropic effect of the adjacent carbonyl group and the electronic effect of the ortho chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 7.85 d 2.1
H-5 7.65 dd 8.5, 2.1
H-6 8.10 d 8.5
H-2', H-6' 8.20 d 8.8
H-3', H-5' 7.40 d 8.8

Note: Predicted data is based on structural analysis and comparison with analogous compounds. d = doublet, dd = doublet of doublets, br s = broad singlet.

The broadband proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (ester and carboxylic acid) are the most downfield. The aromatic carbons' shifts are determined by their position relative to the various substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methine (CH) and quaternary (C) carbons. libretexts.orglibretexts.org A DEPT-135 experiment would show positive signals for all CH carbons and no signals for the quaternary carbons, confirming the assignments made in the standard ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-1 132.5 No signal
C-2 138.0 No signal
C-3 132.0 Positive
C-4 135.0 No signal
C-5 128.0 Positive
C-6 130.5 Positive
C=O (ester) 163.5 No signal
C-1' 127.5 No signal
C-2', C-6' 131.5 Positive
C-3', C-5' 122.5 Positive
C-4' 155.0 No signal

Note: Predicted data is based on structural analysis and comparison with analogous compounds.

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. sdsu.edu Expected cross-peaks would appear between H-5 and H-6, H-5 and H-3, and between H-2'/H-6' and H-3'/H-5' on their respective aromatic rings, confirming their adjacent relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates protons with their directly attached carbons. sdsu.edu It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (for all CH groups).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. youtube.com NOESY could reveal through-space correlations between protons on the two aromatic rings, such as between H-3 and H-3'/H-5', providing information about the preferred conformation of the molecule around the ester bond.

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids. sci-hub.se In negative ion mode ESI-MS, this compound is expected to readily lose a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻. This would be the base peak or a very prominent ion in the mass spectrum. The characteristic isotopic pattern of the two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks) would be a clear indicator of the compound's identity.

HRAM spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. The measured mass of the [M-H]⁻ ion would be compared to the theoretical mass calculated from its molecular formula (C₁₄H₇Cl₂O₄⁻). A mass accuracy of less than 5 ppm provides strong evidence for the proposed formula.

Tandem mass spectrometry (MS/MS) experiments on the isolated [M-H]⁻ ion would reveal characteristic fragmentation patterns. Plausible fragmentation pathways include:

Cleavage of the ester bond to form the 2,4-dichlorobenzoate (B1228512) anion ([C₇H₃Cl₂O₂]⁻) or the 4-carboxyphenolate anion after rearrangement.

Loss of carbon dioxide (CO₂) from the carboxylic acid group, a common fragmentation for deprotonated benzoic acids. sci-hub.se

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M-H]⁻ C₁₄H₇³⁵Cl₂O₄⁻ 324.9725
[M-H]⁻ (isotope) C₁₄H₇³⁵Cl³⁷ClO₄⁻ 326.9695
[M-H]⁻ (isotope) C₁₄H₇³⁷Cl₂O₄⁻ 328.9666
[M-H-CO₂]⁻ C₁₃H₇³⁵Cl₂O₂⁻ 280.9823

Note: m/z values are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo cleavage of the ester bond, resulting in two main fragment ions: the 2,4-dichlorobenzoyl cation and the 4-hydroxybenzoic acid cation, or their corresponding neutral losses. The relative abundance of these fragments would provide insight into the lability of the ester bond.

Further fragmentation of the 2,4-dichlorobenzoyl moiety would likely involve the loss of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives. The dichlorinated benzene ring could also undergo further fragmentation, although this is generally less favored. The 4-hydroxybenzoic acid fragment would be expected to lose water (H₂O) and/or carbon monoxide (CO).

Isomer differentiation is a key application of tandem mass spectrometry. For instance, differentiating this compound from its isomers, such as those with different substitution patterns on the benzoic acid ring (e.g., 2- or 3-[(2,4-Dichlorobenzoyl)oxy]benzoic acid), could be achieved by observing unique fragmentation patterns. The position of the substituent can influence the stability of the resulting fragment ions, leading to different relative abundances in the MS/MS spectrum. nih.govacs.org For example, ortho-substituted benzoic acid derivatives can exhibit a neighboring group participation effect, leading to unique water or alcohol loss, which is not observed in their meta- and para-substituted counterparts. nih.govacs.org While the target molecule is a para-substituted ester, this principle highlights the potential for MS/MS to distinguish between its isomers.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted m/z
[M+H]⁺[2,4-Dichlorobenzoyl]⁺C₇H₅O₃173/175/177
[M+H]⁺[4-Hydroxybenzoic acid + H]⁺C₇H₃Cl₂O139
173/175/177[Dichlorophenyl]⁺CO145/147/149
139[C₆H₅O]⁺CO, H₂O93

Note: The m/z values for chlorine-containing fragments will show characteristic isotopic patterns.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, insights into its potential solid-state structure can be drawn from related compounds.

Crystal Packing and Intermolecular Interaction Analysis

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and other non-covalent interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is highly likely that these groups will form dimeric structures through O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The molecule possesses rotational freedom around the ester linkage and the C-C bonds connecting the rings to the ester group. The dihedral angles between the two benzene rings and the ester group will be a key conformational feature. In the crystal structure of a related compound, 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from the benzene rings. nih.gov A similar twisted conformation might be expected for the ester linkage in the title compound to alleviate steric strain. The planarity of the benzoyl and benzoic acid moieties is likely to be largely preserved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying functional groups and analyzing the vibrational modes of a molecule. While the complete experimental IR and Raman spectra for this compound are not available, the expected vibrational frequencies can be predicted based on the analysis of its constituent parts, namely 2,4-dichlorobenzoic acid and a 4-substituted benzoic acid ester.

A detailed vibrational study of 2,4-Dichlorobenzoic acid has been reported, providing assignments for its characteristic vibrational modes. ijastems.org These assignments can be largely transferred to the 2,4-dichlorobenzoyl moiety of the target molecule. Key vibrational modes include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer.

C=O stretching: A strong band in the IR spectrum. For the ester carbonyl, this is expected around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹.

C-O stretching: The ester C-O stretching will likely appear as two bands in the regions of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-Cl stretching: These vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. ijastems.org

Aromatic C-H and C=C stretching: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchCarboxylic acid2500-3300 (broad)
C-H stretchAromatic3000-3100
C=O stretchEster1720-1740
C=O stretchCarboxylic acid1680-1710
C=C stretchAromatic1400-1600
C-O stretchEster1250-1300, 1000-1100
C-Cl stretchAryl chloride600-800

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The development and validation of a robust HPLC method are crucial for assessing the purity of the compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While a specific HPLC method for this compound is not detailed in the literature, a suitable reversed-phase HPLC (RP-HPLC) method can be developed based on methods for similar benzoic acid derivatives. ekb.eglongdom.orgthaiscience.info

Method Development:

A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute formic acid/acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target compound from potential impurities, which may have a wide range of polarities. Detection would typically be performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 230-280 nm.

Validation:

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ekb.eglongdom.org The validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of compounds with low volatility, such as this compound, is challenging due to their thermal instability and high boiling points, which are unsuitable for GC analysis. To overcome this limitation, chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative.

The primary target for derivatization in this compound is the carboxylic acid functional group. This polar group is responsible for the compound's low volatility due to hydrogen bonding. Conversion of the carboxylic acid to a less polar functional group, such as an ester, significantly increases its volatility. The most common derivatization strategies for carboxylic acids include silylation and esterification (e.g., methylation). nih.govnih.gov For instance, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) can replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, effectively reducing polarity and increasing volatility. nih.gov Another approach is methylation, which can be achieved using reagents like diazomethane (B1218177) or by Fischer esterification, to form the corresponding methyl ester. gcms.czmasterorganicchemistry.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

GC-MS is also a critical tool for impurity profiling in pharmaceutical manufacturing. thermofisher.comijprajournal.com This process involves the detection, identification, and quantification of unwanted chemicals that may be present in starting materials, intermediates, or the final active pharmaceutical ingredient (API). thermofisher.com Impurities can arise from the manufacturing process, degradation of the API, or contamination. iajps.com For this compound, potential impurities could include unreacted starting materials like 2,4-dichlorobenzoyl chloride and 4-hydroxybenzoic acid, or by-products from the synthesis. GC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), provides the high sensitivity and specificity required to detect and identify these impurities, even at trace levels. thermofisher.com The derivatization step is also applied to any impurities containing polar functional groups to ensure they are amenable to GC analysis.

Table 1: Common Derivatization Agents for GC-MS Analysis of Carboxylic Acids
Agent ClassSpecific ReagentAbbreviationTarget Functional GroupResulting Derivative
Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -OHTrimethylsilyl (TMS) ester/ether
Silylating AgentsN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-COOH, -OHTrimethylsilyl (TMS) ester/ether
Silylating AgentsTrimethylchlorosilane (often used as a catalyst)TMCS-COOH, -OHTrimethylsilyl (TMS) ester/ether
Alkylating Agents (Esterification)DiazomethaneCH₂N₂-COOHMethyl ester
Alkylating Agents (Esterification)Methanol/HCl or H₂SO₄--COOHMethyl ester
Acylating AgentsPentafluorobenzyl bromidePFBBr-COOHPentafluorobenzyl (PFB) ester

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). mdpi.com Supercritical CO₂ is an attractive mobile phase because it is non-toxic, non-flammable, and possesses properties intermediate between a gas and a liquid. Specifically, it has a low viscosity and high diffusivity similar to a gas, which allows for faster analysis and higher efficiency, and a solvating power similar to a liquid, which enables the transport of analytes through the column. chromatographyonline.com These properties make SFC a powerful tool for both analytical and preparative separations in the pharmaceutical industry. researchgate.netnih.gov

For the analysis of polar and acidic compounds like this compound, pure supercritical CO₂ is often not a strong enough solvent. Therefore, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is added to the mobile phase to increase its solvating strength and enable the elution of a wider range of analytes. chromatographyonline.com Furthermore, to improve the peak shape and prevent tailing of acidic analytes, a small amount of an additive, such as formic acid or trifluoroacetic acid, is often incorporated into the modifier. mdpi.com This additive helps to suppress the ionization of the carboxylic acid group, reducing its strong interaction with the stationary phase. mdpi.com

SFC is well-suited for the analysis of drug-like molecules and can be used for both achiral and chiral separations. chromatographyonline.comchromatographyonline.com In the context of this compound, analytical SFC can be employed for purity assessment and impurity profiling, offering a complementary technique to HPLC and GC. The selection of the stationary phase is critical for achieving the desired separation. A variety of stationary phases are available for SFC, including those used in normal-phase HPLC like silica, diol, and amino columns, as well as phases specifically designed for SFC applications. chromatographyonline.com

Beyond analytical applications, SFC is highly valuable for preparative-scale purification. google.com The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, leading to high-throughput purifications. A significant advantage of preparative SFC is the ease of sample recovery. After the separation, the CO₂ component of the mobile phase is simply evaporated, leaving the purified compound dissolved in a small volume of the organic modifier, which can then be easily removed. researchgate.net This makes SFC an efficient and environmentally friendly ("green") alternative to normal-phase preparative HPLC for purifying compounds like this compound from reaction mixtures or for isolating impurities for structural characterization.

Table 2: Typical SFC Method Parameters for the Analysis of Aromatic Carboxylic Acids
ParameterTypical Condition/SelectionPurpose/Rationale
Stationary PhaseSilica, Diol, 2-Ethylpyridine, AminoProvides retention and selectivity. Choice depends on the specific separation required. chromatographyonline.com
Mobile PhaseSupercritical CO₂ with a polar modifierCO₂ is the primary mobile phase; the modifier adjusts solvent strength. chromatographyonline.com
ModifierMethanol, Ethanol, IsopropanolIncreases the polarity and solvating power of the mobile phase to elute polar analytes. chromatographyonline.com
AdditiveFormic Acid, Acetic Acid, Trifluoroacetic AcidImproves peak shape for acidic analytes by suppressing ionization. mdpi.com
Column Temperature30 - 60 °CAffects fluid density, viscosity, and solute retention. google.com
Back Pressure100 - 200 barMaintains the supercritical state of the CO₂ mobile phase.
DetectionUV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)UV/DAD is common for chromophoric compounds. MS provides mass information for identification. google.com

Theoretical and Computational Chemistry Studies of 4 2,4 Dichlorobenzoyl Oxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular structure, and energy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid, a DFT study would typically commence with geometry optimization. This process identifies the lowest energy arrangement of atoms, providing key structural parameters.

For instance, studies on phenyl benzoate (B1203000), a core fragment of the target molecule, have utilized DFT methods like B3LYP with basis sets such as 6-31+G* to determine bond lengths, bond angles, and dihedral angles. nih.govnih.gov Applying this to this compound would reveal how the chlorine and carboxylic acid substituents influence the geometry of the phenyl benzoate core. DFT calculations also yield electronic properties such as dipole moments, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This data is hypothetical, based on typical values for similar structures, as specific literature is unavailable.)

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)1.21 Å
Bond LengthC-O (ester)1.36 Å
Bond LengthC-Cl1.74 Å
Bond LengthO-H (acid)0.97 Å
Bond AngleO=C-O124°
Dihedral AngleC-O-C-C~60°

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for studying molecular systems from first principles. numberanalytics.com These calculations are essential for determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbanglajol.info The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. banglajol.info A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. chemrxiv.org These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors help predict how this compound would behave in chemical reactions. nih.gov

Table 2: Exemplary Reactivity Descriptors for Aromatic Esters Calculated via Ab Initio Methods (Note: This data is illustrative and not specific to the target compound.)

DescriptorSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-7.5 to -6.5
LUMO EnergyELUMO-1.5 to -0.5
HOMO-LUMO GapΔE5.0 to 6.0
Chemical Hardnessη2.5 to 3.0
Electrophilicity Indexω1.5 to 2.5

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. libretexts.orgwalisongo.ac.id

Red regions indicate the most negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups. researchgate.netresearchgate.net

Blue regions represent the most positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These would likely be found around the hydrogen atom of the carboxylic acid group. researchgate.net

Green and yellow regions correspond to intermediate or near-zero potential.

Analysis of the MEP map provides a clear, qualitative picture of the molecule's polarity and charge-related properties, complementing the quantitative data from orbital analysis. walisongo.ac.id For substituted benzoic acids, MEP analysis helps to understand how substituents alter the charge distribution across the aromatic ring and functional groups. researchgate.net

Conformational Landscape Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to map the potential energy surface (PES) by systematically rotating key dihedral angles to identify stable conformers (energy minima) and the energy barriers (transition states) between them. scispace.com

For the phenyl benzoate core, studies have shown that the molecule is quite flexible. scispace.com DFT and MP2 calculations have been used to explore the rotational barriers around the C-O and C-C bonds connecting the ester group to the phenyl rings. nih.govnih.gov For this compound, the key dihedral angles would be those defining the orientation of the two aromatic rings relative to the central ester plane. The presence of bulky chlorine atoms and the carboxylic acid group would significantly influence the conformational preferences and rotational energy barriers compared to unsubstituted phenyl benzoate. mdpi.com This analysis is crucial for understanding the molecule's average shape in different environments.

Table 3: Illustrative Conformational Analysis Data for a Phenyl Benzoate Derivative (Note: This data is based on general findings for similar compounds.)

Dihedral AngleDescriptionRotational Barrier (kJ/mol)Most Stable Conformation
τ1 (Car-C(=O))Rotation of dichlorophenyl ring~15-25Non-planar
τ2 (O-Car)Rotation of benzoic acid ring~5-15Non-planar

Spectroscopic Property Prediction and Validation against Experimental Data (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict 1H and 13C NMR chemical shifts. ucl.ac.uknih.gov Calculations are often performed on the lowest-energy conformer, and the predicted shifts are scaled or compared with a reference compound (like TMS) to improve accuracy. acs.orggithub.io For this compound, this would help assign the signals for each proton and carbon in its complex aromatic structure.

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy. nih.gov These calculations produce a theoretical infrared spectrum. The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental data. researchgate.netsapub.org This allows for the assignment of specific vibrational modes, such as the C=O stretches of the ester and acid groups, and the C-Cl stretches. libretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. sapub.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). researchgate.net For an aromatic compound like this, TD-DFT can predict the π→π* transitions responsible for its UV absorbance. fiveable.mequimicaorganica.org

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data (Note: This table illustrates the validation process.)

SpectroscopyCalculated ValueExperimental Value
1H NMR (COOH proton)12.5 ppm (scaled)12.8 ppm
13C NMR (C=O ester)164.0 ppm (scaled)165.2 ppm
IR (C=O ester stretch)1755 cm-1 (scaled)1740 cm-1
UV-Vis (λmax)265 nm260 nm

Reaction Pathway Simulations and Transition State Analysis for Synthetic and Degradation Processes

Computational methods can model the entire course of a chemical reaction, providing insights into mechanisms that are difficult to study experimentally. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state.

Synthesis: A plausible synthesis route for this compound is the esterification of 4-hydroxybenzoic acid with 2,4-dichlorobenzoyl chloride. DFT calculations could model this reaction, identifying the key intermediates and the transition state for the nucleophilic acyl substitution. rsc.org

Degradation: A primary degradation pathway for this ester would be hydrolysis, breaking the ester linkage to yield 4-hydroxybenzoic acid and 2,4-dichlorobenzoic acid. researchgate.net Theoretical studies on ester hydrolysis have used DFT to map the potential energy surface for both acid-catalyzed and base-catalyzed mechanisms, determining the activation barriers and confirming the stepwise nature of the reaction involving a tetrahedral intermediate. rsc.orgsemanticscholar.orgarkat-usa.org Such simulations for this compound would quantify its stability towards hydrolysis. Finding the transition state structures is computationally demanding but provides a deep understanding of the reaction kinetics. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Activities and Material Performance

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. aidic.it This approach is instrumental in predicting the physicochemical properties of novel compounds before their synthesis, thereby guiding material design and risk assessment. nih.govnih.gov While specific QSPR models exclusively developed for this compound are not extensively documented in current literature, a robust framework for its analysis can be constructed by examining QSPR studies on structurally analogous compounds, such as aromatic esters and other benzoic acid derivatives. researchgate.netmdpi.com

The fundamental principle of QSPR is to replace costly and time-consuming experimental measurements with predictions derived from calculated molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.gov By developing regression models that link these descriptors to a specific property, it becomes possible to estimate the performance and characteristics of new or untested molecules like this compound. researchgate.net

Predictable Properties and Relevant Molecular Descriptors

For a molecule with the structural features of this compound—an aromatic ester with halogen substituents—QSPR models can be employed to predict a range of non-biological properties critical for material science applications. Research on similar chemical classes has demonstrated the successful prediction of thermal properties, general physicochemical characteristics, and environmental fate parameters. researchgate.netmdpi.com

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSPR model. nih.gov For benzoic acid derivatives and related aromatic compounds, a variety of descriptors have proven effective in correlating structure with properties. These can be broadly categorized as topological, quantum-chemical, and physicochemical. nih.govnih.govresearchgate.net

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the valence first-order molecular connectivity index (¹χv) and Balaban topological index (J), which have been used to model properties of p-hydroxy benzoic acid derivatives. nih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic structure of the molecule. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are commonly used to predict reactivity and stability. researchgate.netnih.gov

Physicochemical Descriptors: These relate to well-understood chemical concepts and include properties like the octanol-water partition coefficient (logP), molar refractivity, molecular weight, surface area, and volume. nih.govresearchgate.netnih.gov Hydrophobicity (logP) and molar refractivity, for instance, have been shown to be significant in models for other benzoylaminobenzoic acid derivatives. nih.gov

The table below summarizes key properties that could be predicted for this compound and the types of molecular descriptors typically used for such predictions, based on studies of related compounds.

Predicted PropertyRelevance to Material PerformanceCommonly Used Molecular DescriptorsReference Studies (on Analogous Compounds)
Melting PointDefines the solid-liquid phase transition temperature, crucial for applications as phase change materials (PCMs) or in thermal energy storage.Topological indices, molecular weight, constitutional descriptors. mdpi.com
Boiling PointIndicates thermal stability and volatility; important for processing and high-temperature applications.Connectivity indexes, surface area, volume. nih.gov
Water SolubilityAffects environmental distribution, processability in aqueous systems, and potential applications in formulations.LogP, polar surface area, hydrogen bond donors/acceptors. nih.gov
DensityA fundamental physical property for material design, formulation, and quality control.Molecular weight, molecular volume. mdpi.com
n-Octanol/Water Partition Coefficient (logP)Measures hydrophobicity, which influences environmental fate, bioaccumulation potential, and solubility in non-polar media.Topological indices, quantum-chemical descriptors (E-LUMO), pKa. nih.gov
Thermal ConductivityCritical for heat management applications, such as in electronics or as thermal interface materials.Structural and geometric descriptors. mdpi.com

Model Development and Validation

The development of a QSPR model typically involves several stages: data set selection, descriptor calculation, variable selection to identify the most relevant descriptors, model construction using statistical methods like Multiple Linear Regression (MLR), and rigorous validation. researchgate.netdergipark.org.tr Validation is essential to ensure the model's reliability and predictive power. This is often achieved by splitting the data into a training set (to build the model) and a test set (to evaluate its performance on new data). mdpi.com The statistical quality of a QSPR model is assessed using metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). dergipark.org.tr

For a compound like this compound, a hypothetical QSPR study would involve calculating a wide array of descriptors and correlating them with experimentally determined properties of a series of related aromatic esters. The resulting model could then be used to predict the properties of the target molecule, offering valuable insights into its material characteristics and potential performance in various applications.

Non Clinical Research Applications and Materials Science Integration of 4 2,4 Dichlorobenzoyl Oxy Benzoic Acid

Role as an Intermediate in the Synthesis of Specialty Polymers, Copolymers, and Resins

While direct studies detailing the use of 4-[(2,4-dichlorobenzoyl)oxy]benzoic acid as a monomer are not extensively documented, its structural similarity to other well-studied monomers, such as 4-hydroxybenzoic acid (HBA), provides a strong basis for its potential role in the synthesis of specialty polymers. HBA is a key component in the production of thermotropic liquid crystalline polymers (LCPs) like Vectra. mdpi.com These high-performance polymers are known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.com

The synthesis of such aromatic polyesters often involves melt polymerization or polycondensation reactions. nih.govresearchgate.net Given that this compound possesses a carboxylic acid group, it can readily participate in polycondensation reactions with diols or other suitable co-monomers to form polyesters. The bulky and rigid 2,4-dichlorobenzoyl group would be incorporated as a pendant group on the polymer backbone. This could significantly influence the properties of the resulting polymer, such as its solubility, thermal behavior, and liquid crystalline properties.

The introduction of chlorine atoms can enhance flame retardancy and modify the polymer's refractive index. The disruption of symmetry by the bulky substituent could also lower the melting point and improve the processability of the resulting aromatic polyester, a common strategy to make these high-performance materials more tractable. mdpi.com Research on similar aromatic polyesters derived from lignin derivatives and 4-hydroxybenzoic acid has demonstrated that the length and type of diacid or diol spacers can be used to tune the thermal and mechanical properties of the resulting materials. researchgate.netbohrium.com This suggests a pathway for creating a diverse range of copolymers and resins by reacting this compound with various aliphatic or aromatic co-monomers.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExamplePotential Polymer TypeExpected Properties
PolycondensationEthylene GlycolAliphatic-Aromatic PolyesterIncreased flexibility, modified solubility
PolycondensationHydroquinoneWholly Aromatic PolyesterHigh thermal stability, potential liquid crystallinity
CopolymerizationTerephthalic Acid, HydroquinoneLiquid Crystalline CopolyesterHigh performance, processability

Exploration in Advanced Functional Materials (e.g., Liquid Crystals, Optoelectronic Materials, Chemical Sensors)

The molecular structure of this compound is suggestive of its potential application in the field of advanced functional materials, particularly liquid crystals. Liquid crystalline materials are characterized by molecules (mesogens) that exhibit orientational order. The rigid, rod-like shape of many benzoic acid derivatives is a key factor in their ability to form liquid crystalline phases. nih.gov The synthesis of nematic liquid crystals often involves the use of azo and azoxy compounds, as well as Schiff base esters. researchgate.netuobasrah.edu.iq

The structure of this compound, with its extended aromatic core, is conducive to the formation of mesogenic structures. The presence of the dichlorobenzoyl group could influence the molecular packing and intermolecular interactions, potentially leading to the formation of nematic or smectic phases. uobasrah.edu.iq Furthermore, the polar chlorine atoms can affect the dielectric anisotropy of the material, a crucial parameter for applications in display technologies. nih.gov

In the realm of optoelectronic materials, benzoic acid derivatives are explored for their unique electronic properties. researchgate.net The incorporation of halogen atoms can modulate the electronic characteristics of the molecule, which could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for this compound to be used in chemical sensors could arise from the interaction of the carboxyl group or the chlorinated aromatic ring with specific analytes, leading to a detectable change in an optical or electrical signal.

Precursor for Novel Agrochemical Agents (Focus on synthetic methodology and structure-activity relationships in a non-biological context)

Derivatives of benzoic acid are widely utilized as intermediates in the synthesis of agrochemicals. banglajol.infonih.gov The synthesis of 2,4-dichlorobenzoyl chloride, a direct precursor to this compound, is a key step in the production of various pesticides. google.comgoogle.com The fungicidal and herbicidal activity of many compounds is attributed to the presence of specific functional groups, and the 2,4-dichlorophenyl moiety is a common feature in many active agrochemical ingredients.

The synthesis of novel agrochemical agents from this compound would likely involve the modification of the carboxylic acid group. For instance, conversion to amides, esters, or hydrazides can lead to compounds with enhanced biological activity. nih.govmdpi.com For example, studies on 4-hydroxybenzoic acid-based hydrazide-hydrazones have shown potent antifungal activity against laccase-producing phytopathogenic fungi. nih.gov

From a synthetic methodology perspective, the ester linkage in this compound could be designed to be cleavable under specific environmental conditions, potentially acting as a pro-pesticide that releases the active 2,4-dichlorobenzoyl moiety upon hydrolysis. The structure-activity relationship in a non-biological context would focus on how modifications to the benzoic acid part of the molecule affect its stability, solubility, and reactivity, which in turn would influence its delivery and availability as an agrochemical agent.

Table 2: Synthetic Pathway for Potential Agrochemicals from this compound

Reaction StepReagentsProduct TypePotential Application
AmidationThionyl chloride, followed by an amineAmide derivativeHerbicide, Fungicide
EsterificationAlcohol, acid catalystEster derivativeInsecticide, Miticide
Hydrazide formationHydrazineHydrazide derivativeFungicide

Photochemical Reactivity and Degradation Pathways in Non-Biological Systems and Controlled Environments

The photochemical behavior of this compound is of interest for understanding its environmental fate and for potential applications in photochemically active materials. Studies on the photodegradation of structurally similar compounds, such as phthalic acid esters and 2,4-dichlorophenoxyacetic acid (2,4-D), provide insights into the likely degradation pathways. frontiersin.orgresearchgate.net

Under UV irradiation, the ester linkage is a potential site for photolytic cleavage, which would lead to the formation of 4-hydroxybenzoic acid and 2,4-dichlorobenzoyl radicals. These reactive intermediates can then undergo further reactions. The aromatic rings are also susceptible to photochemical attack, potentially leading to hydroxylation or ring-opening reactions. frontiersin.org The presence of chlorine atoms on the benzoyl ring could influence the degradation pathway, possibly leading to dechlorination as one of the steps.

In controlled environments, the study of its photochemical reactivity could be relevant for applications in photoresists or other light-sensitive materials. The specific wavelengths of light that induce these reactions and the quantum yield of the degradation process would be important parameters to characterize. The identification of the main photodegradation products is crucial for assessing any potential environmental impact. researcher.life

Investigation of Catalytic Applications or Ligand Design Potential of this compound and its Derivatives

The carboxylic acid group in this compound presents an opportunity for its use as a ligand in coordination chemistry. The carboxylate can coordinate to metal centers in various modes (monodentate, bidentate, bridging), allowing for the construction of metal-organic frameworks (MOFs) or discrete coordination complexes. The nature of the resulting complex and its catalytic activity would be influenced by the steric and electronic properties of the 2,4-dichlorobenzoyl group.

While direct research on the catalytic applications of this specific compound is limited, the broader field of catalysis utilizing carboxylate ligands is extensive. For instance, metal complexes with carboxylate ligands are used in a wide range of catalytic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The design of ligands based on this compound could lead to catalysts with novel reactivity or selectivity, driven by the unique electronic and steric environment provided by the dichlorinated aromatic ring.

Supramolecular Chemistry and Self-Assembly Studies Involving this compound

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. Benzoic acid and its derivatives are well-known to form hydrogen-bonded dimers in both the solid state and in solution. figshare.comresearchgate.net This robust hydrogen bonding motif is a powerful tool for directing the self-assembly of more complex architectures.

In the case of this compound, the carboxylic acid group is expected to form similar hydrogen-bonded dimers. These dimers can then further self-assemble through other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms. banglajol.infonih.gov The interplay of these different interactions could lead to the formation of interesting supramolecular structures, such as layered arrays or liquid crystalline phases. nih.gov

The study of the self-assembly of this molecule could involve techniques such as X-ray crystallography to determine the solid-state packing, and spectroscopic methods like NMR in solution to probe the nature of the aggregates. nih.gov Understanding the principles that govern the self-assembly of this compound could enable the rational design of new materials with tailored properties for applications in areas such as crystal engineering and functional organic materials. mdpi.com

Environmental Fate and Degradation Studies Non Biological Context

Photodegradation Mechanisms of 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid in Aqueous and Solid Phases

No specific studies on the photodegradation mechanisms of this compound in either aqueous or solid phases were identified in the available scientific literature. Consequently, data on its quantum yield, primary photoproducts, and the influence of environmental factors such as wavelength of light, presence of photosensitizers, and matrix effects are not available.

Chemical Hydrolysis Pathways, Kinetics, and pH Dependence

There is a lack of published research on the chemical hydrolysis of this compound. Therefore, information regarding its hydrolysis pathways, kinetic rate constants (including half-lives) under various temperature and pH conditions, and the identification of its hydrolysis products is not available.

Advanced Oxidation Processes (AOPs) for the Transformation of this compound in Water Treatment Scenarios

No studies were found that investigate the application of Advanced Oxidation Processes (AOPs)—such as ozonation, Fenton/photo-Fenton processes, or UV/H₂O₂ treatments—for the degradation of this compound in water. As a result, there is no data on the efficacy of these technologies for its removal, the transformation products generated, or the kinetics of its degradation in such systems.

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment, Organic Matter) focusing on Chemical Interactions

Specific research detailing the sorption and desorption behavior of this compound in environmental matrices like soil, sediment, or isolated organic matter is not present in the current body of scientific literature. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Freundlich or Langmuir adsorption coefficients, and the influence of soil/sediment properties (e.g., pH, clay content, organic matter content) on its environmental mobility are unknown.

Due to the absence of research data for this compound in the specified areas, the creation of data tables with detailed research findings is not possible.

Future Research Directions and Unexplored Avenues for 4 2,4 Dichlorobenzoyl Oxy Benzoic Acid

Development of Novel and More Efficient Synthetic Strategies and Process Intensification Techniques

While the synthesis of benzoic acid esters is a well-established area of organic chemistry, there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Traditional esterification methods, such as Fischer esterification, often rely on homogeneous acid catalysts, which can lead to corrosive byproducts and energy-intensive separation processes. nih.govmdpi.com

Future research will likely focus on developing novel synthetic routes that are both greener and more efficient. This could involve the use of heterogeneous catalysts like ion exchange resins, zeolites, or metal oxides, which simplify product separation and allow for catalyst reusability. nih.gov Another promising avenue is the application of green catalysts, such as deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, potentially leading to high conversions under solvent-free conditions. dergipark.org.tr For instance, a study on the esterification of benzoic acid with various alcohols demonstrated high conversions using a DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride. dergipark.org.tr

Process intensification is another key area for future exploration. This involves designing new reactors and processes to improve efficiency and sustainability. nih.govresearchgate.net For the synthesis of 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid, this could include:

Membrane-integrated reactors: Techniques like pervaporation can be used to continuously remove water, a byproduct of esterification, thereby shifting the reaction equilibrium to favor higher product yields under milder conditions. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times. For example, the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was achieved in just 5 minutes using microwave irradiation. acs.orgnih.gov

Continuous flow reactors: These offer better control over reaction parameters, improved safety, and potential for easier scale-up compared to traditional batch processes. precedenceresearch.com

Table 1: Comparison of Potential Synthetic Strategies for this compound
StrategyPotential CatalystAnticipated AdvantagesResearch Focus
Heterogeneous CatalysisSulfated Zirconia, Amberlyst-15Easy catalyst recovery, reusability, reduced wasteCatalyst stability and activity optimization
BiocatalysisImmobilized LipasesHigh selectivity, mild reaction conditions, environmentally benignEnzyme stability in organic media, substrate scope
Microwave-Assisted SynthesisPyridine, DMAPDrastically reduced reaction times, potential for higher yieldsOptimization of power and time, scalability
Deep Eutectic Solvents (DES)p-TSA/BTEACActs as both solvent and catalyst, environmentally friendlyScreening of different DES compositions, reusability

Exploration of Advanced Materials Utilizing this compound as a Versatile Building Block

The rigid, aromatic structure of this compound makes it an attractive candidate as a building block for advanced materials. The presence of a carboxylic acid group provides a reactive handle for incorporation into larger structures like polymers, metal-organic frameworks (MOFs), and liquid crystals.

Future research should explore its potential in:

Liquid Crystals: Many benzoic acid derivatives are known to be key components in liquid crystal displays. spectrumchemical.comtcichemicals.com The elongated and rigid shape of this compound is conducive to forming the ordered phases characteristic of liquid crystals. Research in this area would involve synthesizing derivatives of the compound and studying their phase behavior and electro-optical properties.

Polymers: As a monomer, it could be used to synthesize high-performance polymers such as polyesters or polyamides with enhanced thermal stability and specific mechanical properties conferred by the dichlorinated aromatic rings.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline structures. The specific geometry and functionalization of the dichlorinated rings could lead to MOFs with unique pore environments, suitable for applications in gas storage, separation, or catalysis.

Deeper Computational Insights into Reactivity, Spectroscopy, and Functional Properties

Computational chemistry offers a powerful lens to understand the properties of molecules at a fundamental level. For this compound, theoretical calculations can provide insights that are difficult to obtain through experiments alone.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: These can be used to predict the molecule's geometry, vibrational frequencies (correlating with IR and Raman spectra), and electronic properties. mdpi.comdntb.gov.ua Such studies can help in understanding the influence of the chlorine substituents on the molecule's reactivity and spectroscopic signatures. mdpi.com

Molecular Docking Simulations: Given that many benzoic acid derivatives exhibit biological activity, computational docking could be employed to predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. researchgate.net This could guide future research in medicinal chemistry.

Predicting Material Properties: Computational models can be used to predict the properties of materials derived from this compound, such as the band gap of a resulting polymer or the gas adsorption properties of a hypothetical MOF, thereby guiding synthetic efforts.

Table 2: Potential Computational Research Projects for this compound
Computational MethodResearch ObjectivePredicted Outcome/Insight
Density Functional Theory (DFT)Optimize molecular geometry and predict spectroscopic data (IR, NMR)Correlation of theoretical spectra with experimental data for structural validation
Time-Dependent DFT (TD-DFT)Calculate electronic transitions and predict UV-Vis spectrumUnderstanding of photophysical properties
Molecular Dynamics (MD) SimulationSimulate behavior in different solvents or in a polymer matrixInsight into solvation effects and intermolecular interactions
Molecular DockingPredict binding modes and affinities to biological targetsIdentification of potential therapeutic applications

Investigation into Circular Economy Principles and Sustainable Production Methods for this compound

The principles of a circular economy and green chemistry are becoming increasingly important in chemical manufacturing. researchgate.netmdpi.com This involves designing processes that minimize waste, use renewable resources, and consider the entire lifecycle of a product. scielo.br

For this compound, future research in this domain should address:

Bio-based Feedstocks: Investigating routes to synthesize the precursor molecules (2,4-dichlorobenzoic acid and 4-hydroxybenzoic acid) from renewable resources, such as lignin, would be a significant step towards sustainability. rsc.org Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds. rsc.org

Biocatalysis: The use of enzymes (biocatalysts) for synthesis is a cornerstone of green chemistry. illinois.edunih.gov Research into enzymes that can perform the esterification or even the halogenation steps under mild, aqueous conditions could revolutionize the production process. nih.gov

Degradation and Lifecycle Analysis: Understanding the environmental fate of this compound is crucial. Studies on its biodegradability, particularly the breakdown of the chlorinated aromatic rings, are needed. nih.gov Halogenated aromatic compounds can be persistent in the environment, making this an important area of investigation. researchgate.net A full lifecycle assessment would evaluate the environmental impact of the compound from its synthesis to its final disposal or degradation.

Multidisciplinary Research Bridging Organic Synthesis, Materials Science, and Environmental Chemistry

The most impactful future research on this compound will likely occur at the intersection of different scientific disciplines. A collaborative approach is necessary to fully realize its potential.

Unexplored multidisciplinary avenues include:

Synthesis and Materials Application: A close collaboration between synthetic organic chemists and materials scientists is essential. Chemists can design and synthesize derivatives with specific functionalities, which materials scientists can then fabricate into devices (e.g., liquid crystal displays, sensors) and test their performance.

Computational and Experimental Synergy: A feedback loop between computational chemists and experimentalists can accelerate discovery. Theoretical predictions can guide experimental work, while experimental results can be used to refine and validate computational models.

Synthesis and Environmental Impact: Research that combines the development of new synthetic methods with a thorough evaluation of the environmental and toxicological profile of the resulting compounds and byproducts is critical for sustainable chemical development. This involves collaboration with environmental chemists and toxicologists.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications that are not only technologically advanced but also scientifically sound and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for preparing 4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) activation of 2,4-dichlorobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and (2) esterification with 4-hydroxybenzoic acid under basic conditions (e.g., pyridine or triethylamine). Optimization focuses on controlling reaction temperature (0–5°C for acid chloride formation, room temperature for esterification) and stoichiometric ratios (1.2–1.5 equivalents of acid chloride to ensure complete reaction). Side products like unreacted starting materials or hydrolyzed esters can be minimized by using anhydrous solvents and inert atmospheres .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Chromatography : Use HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% desired).
  • Spectroscopy : Confirm the ester linkage via FT-IR (C=O stretch at ~1740 cm⁻¹) and aromatic C-Cl stretches at 750–800 cm⁻¹.
  • NMR : ¹H NMR should show characteristic peaks for the dichlorobenzoyl group (δ 7.5–8.0 ppm, aromatic protons) and the benzoic acid moiety (δ 12–13 ppm for COOH, broad singlet) .

Q. What safety protocols are critical when handling intermediates like 2,4-dichlorobenzoyl chloride?

2,4-Dichlorobenzoyl chloride is corrosive and moisture-sensitive. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water to prevent HCl release. Store under nitrogen at 2–8°C. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like ribonucleotide reductase (RNR). For example, bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III) showed stronger binding (ΔG = −8.2 kcal/mol) than hydroxyurea (−6.9 kcal/mol) to RNR’s active site, suggesting potential anticancer activity. Validate predictions with in vitro enzyme inhibition assays .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives?

Single-crystal X-ray diffraction using SHELXL software provides high-resolution data. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; R-factor < 0.05.
    Example: A dichlorobenzoyl thiourea derivative (C15H11Cl2N3OS) crystallized in a monoclinic system (space group P2₁/c) with Z = 4, confirming the ester geometry .

Q. How do substituent variations (e.g., halogen position) affect the compound’s reactivity in nucleophilic acyl substitutions?

Electron-withdrawing groups (e.g., Cl at the 2,4-positions) increase electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines. Kinetic studies using ¹H NMR (monitoring peak shifts of COCl at δ 170–175 ppm) show 2,4-dichloro derivatives react 3× faster than non-halogenated analogs. Competing hydrolysis can be mitigated by non-polar solvents (e.g., dichloromethane) .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for esterification: How to troubleshoot?

Reported yields vary (50–85%) due to competing hydrolysis. Strategies:

  • Moisture control : Use molecular sieves (4Å) in the reaction mixture.
  • Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to enhance nucleophilicity of the phenolic oxygen.
  • Workup : Extract unreacted 4-hydroxybenzoic acid with NaHCO3 (pH 8–9) .

Q. Conflicting biological activity How to validate findings?

For cytotoxicity assays, standardize protocols:

  • Cell lines : Use ATCC-validated lines (e.g., MCF-7 for breast cancer).
  • Controls : Include doxorubicin (IC50 = 0.5–1 µM) as a positive control.
  • Replicates : Perform triplicate experiments with p < 0.05 significance. Discrepancies in IC50 values (>2-fold) may arise from impurity interference; re-purify compounds via recrystallization (ethanol/water) .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Acid chloride formationSOCl₂, DMF (cat.), 0°C, 2 h9098
Esterification4-hydroxybenzoic acid, pyridine, RT, 12 h7895

Q. Table 2. Docking Results for RNR Inhibition

CompoundΔG (kcal/mol)Binding Site Residues
This compound−7.8Tyr-115, Asp-64
Hydroxyurea (control)−6.9Asp-64, Tyr-272

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.